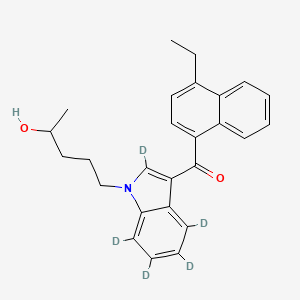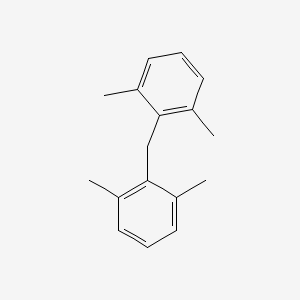
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene is an organic compound with a complex aromatic structure It consists of a benzene ring substituted with two methyl groups at the 2 and 6 positions and another benzene ring substituted with a dimethylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene with 2,6-dimethylbenzyl chloride. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3-dimethylbenzene, followed by the addition of 2,6-dimethylbenzyl chloride. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon may be employed to facilitate the reaction and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products Formed
Oxidation: Formation of 2,6-dimethylbenzoic acid.
Reduction: Formation of 2-(2,6-dimethylbenzyl)-1,3-dimethylcyclohexane.
Substitution: Formation of 2-(2,6-dibromobenzyl)-1,3-dimethylbenzene.
Applications De Recherche Scientifique
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethylbenzyl chloride
- 1,3-Dimethylbenzene
- 2,6-Dimethylbenzoic acid
- 2,4,6-Trimethylbenzene
Uniqueness
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it has a higher degree of steric hindrance and electronic effects, influencing its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C17H20 |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
2-[(2,6-dimethylphenyl)methyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H20/c1-12-7-5-8-13(2)16(12)11-17-14(3)9-6-10-15(17)4/h5-10H,11H2,1-4H3 |
Clé InChI |
QQZFTESRSLPFED-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



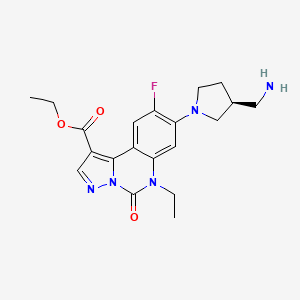
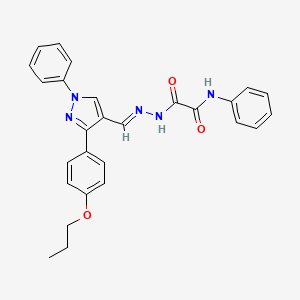
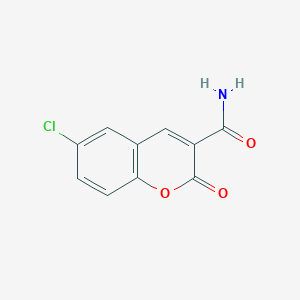

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)

![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)

![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
